molecular formula C20H15ClFN7O3 B10938887 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B10938887
M. Wt: 455.8 g/mol
InChI Key: GWWGKVOPONWSNJ-UHFFFAOYSA-N
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Description

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is a complex organic compound that features a combination of pyrazole, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with benzamide derivatives. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups .

Scientific Research Applications

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H15ClFN7O3

Molecular Weight

455.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C20H15ClFN7O3/c21-16-11-27(25-18(16)29(31)32)9-13-5-7-14(8-6-13)19(30)24-20-23-12-28(26-20)10-15-3-1-2-4-17(15)22/h1-8,11-12H,9-10H2,(H,24,26,30)

InChI Key

GWWGKVOPONWSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl)F

Origin of Product

United States

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